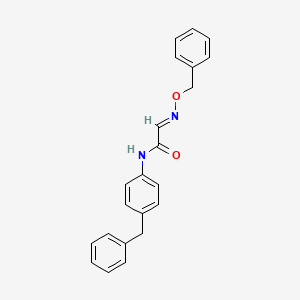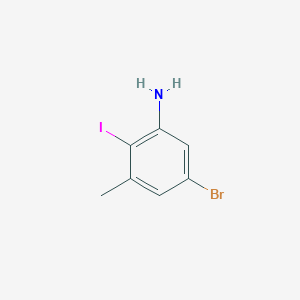
5-Bromo-2-iodo-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-iodo-3-methylaniline: is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, iodine, and a methyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 3-methylaniline. The process can be summarized as follows:
Bromination: 3-Methylaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-iodo-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the aniline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted anilines with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-iodo-3-methylaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Industry: The compound finds applications in the development of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-iodo-3-methylaniline depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of halogen atoms, which can undergo substitution or coupling reactions. In biological systems, the compound’s mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it influences.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-methylaniline: Similar structure but lacks the iodine atom.
3-Iodo-2-methylaniline: Similar structure but lacks the bromine atom.
2-Bromo-5-iodoaniline: Similar structure but with different positions of the halogen atoms.
Uniqueness: 5-Bromo-2-iodo-3-methylaniline is unique due to the presence of both bromine and iodine atoms on the aniline ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective functionalization and the formation of complex molecules through various chemical reactions.
Eigenschaften
Molekularformel |
C7H7BrIN |
|---|---|
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
5-bromo-2-iodo-3-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 |
InChI-Schlüssel |
KEQIFLHCBPPNJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1I)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


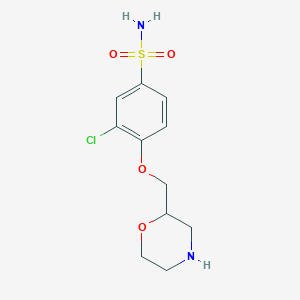
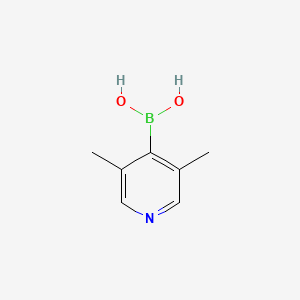

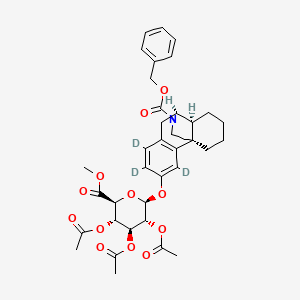

![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)
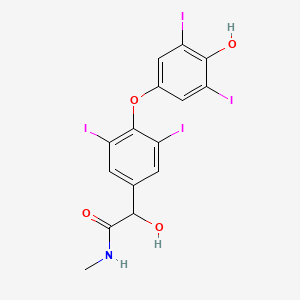
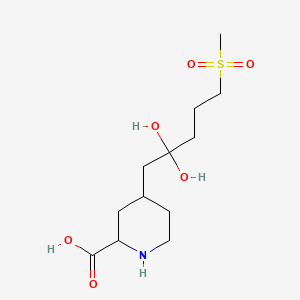

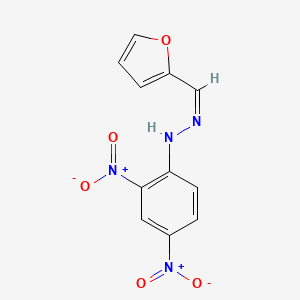
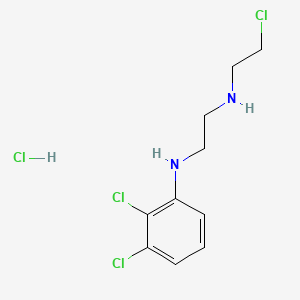
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![4'-(3,5-dichloropyridin-2-yl)oxy-2-oxospiro[1H-indole-3,1'-cyclohexane]-5-carboxylic acid](/img/structure/B13843638.png)
